molecular formula C7H5F2NO2 B1220705 2-Amino-4,5-difluorobenzoic acid CAS No. 83506-93-8

2-Amino-4,5-difluorobenzoic acid

Cat. No.: B1220705
CAS No.: 83506-93-8
M. Wt: 173.12 g/mol
InChI Key: DGOZIZVTANAGCA-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzoic acid, also known as 4,5-difluoroanthranilic acid, is a benzoic acid derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring, an amino group at the 2 position, and a carboxylic acid group at the 1 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-difluorobenzoic acid can be synthesized from 4,5-difluoro-2-nitrobenzoic acid through a reduction reaction. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to a temperature of around 60-70°C for several hours.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where the nitro compound is hydrogenated in the presence of a palladium or platinum catalyst under high pressure and temperature . This method offers higher yields and purity compared to traditional reduction methods.

Scientific Research Applications

Medicinal Chemistry

2-Amino-4,5-difluorobenzoic acid has been explored as a potential inhibitor of arginase, an enzyme implicated in several diseases, including leishmaniasis. Recent studies have demonstrated that this compound can effectively inhibit Leishmania amazonensis arginase in vitro.

Case Study: Inhibition of Arginase

  • Study Overview : A study synthesized various compounds using engineered Escherichia coli, including this compound as an acceptor substrate.
  • Findings : The synthesized compound exhibited an IC50 value of 5.5 µM against L-ARG, indicating potent inhibitory activity compared to other tested compounds .
CompoundIC50 Value (µM)Activity
This compound5.5Active
Other CompoundsVariesInactive/Weak

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various derivatives that may possess enhanced biological activities.

Synthesis Techniques

  • Microwave-Assisted Synthesis : Efficient methods have been developed for synthesizing derivatives from this compound. For example, it has been used to produce substituted benzoic acids with varying yields depending on the reaction conditions .
Reaction TypeYield Range (%)
Microwave Synthesis33 - 92

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme kinetics and mechanisms due to its structural features that allow for specific interactions with biological targets.

Research Insights

  • The compound's structure facilitates the exploration of its interaction with various enzymes beyond arginase, making it a versatile tool in biochemical research .

Toxicological Studies

Toxicological assessments have classified this compound as having moderate hazards related to skin and eye irritation. This classification is crucial for determining safe handling practices in laboratory settings.

Toxicological Profile

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye damage (H319) .

Biological Activity

2-Amino-4,5-difluorobenzoic acid (DFBA) is a benzoic acid derivative that has garnered attention for its significant biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article delves into the compound's biochemical properties, mechanisms of action, and its potential applications in drug development.

  • Molecular Formula : C7_7H5_5F2_2NO2_2
  • Molecular Weight : 173.12 g/mol
  • CAS Number : 83506-93-8

DFBA is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzoic acid ring, which enhances its reactivity and biological activity compared to structurally similar compounds.

Enzyme Interactions

DFBA plays a crucial role in various biochemical reactions by interacting with enzymes and proteins. Its ability to bind to active sites or allosteric sites allows it to modulate enzyme activity significantly. For example, DFBA has been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) .

Cellular Effects

The compound influences cellular processes such as:

  • Cell Signaling : DFBA can modulate signaling pathways, affecting gene expression and cellular metabolism.
  • Metabolic Pathways : It participates in metabolic reactions involving oxidation and conjugation, impacting the levels of specific metabolites within cells .

The mechanism of action for DFBA involves:

  • Binding Interactions : It binds to specific enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity.
  • Gene Expression Modulation : By interacting with transcription factors, DFBA can influence the transcriptional activity of genes involved in various cellular functions .

In Vitro Studies

Recent studies have demonstrated that DFBA exhibits significant inhibitory activity against Leishmania arginase (L-ARG), an enzyme implicated in leishmaniasis. The compound was synthesized as part of a series of experiments aimed at developing new antileishmanial agents. An IC50_{50} value of 5.5 µM was reported for DFBA in inhibiting L-ARG .

CompoundIC50_{50} (µM)Activity
DFBA5.5Moderate
Compound 11.9High
Compound 236.2Low

This table summarizes the inhibitory effects of various compounds on L-ARG, highlighting DFBA's moderate efficacy.

In Vivo Studies

In animal models, particularly BALB/c mice infected with Leishmania, DFBA demonstrated promising results in reducing parasite burden and lesion size, suggesting its potential as a therapeutic agent .

Dosage Effects and Toxicity

The biological effects of DFBA are dose-dependent:

  • Low Doses : Minimal effects on cellular functions.
  • High Doses : Significant alterations in cell signaling and metabolism; potential toxic effects including cellular damage and impaired organ function have been observed .

Comparison with Similar Compounds

DFBA's unique structure allows it to exhibit distinct biological activities compared to similar compounds:

Compound NameStructure VariationNotable Activity
2-Amino-5-fluorobenzoic acidOne fluorine atomLower reactivity than DFBA
2-Amino-4-chlorobenzoic acidChlorine instead of fluorineDifferent enzyme inhibition profile
2-Amino-4,5-dimethoxybenzoic acidMethoxy groups instead of fluorineReduced biological activity

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-amino-4,5-difluorobenzoic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves halogenation and amination of a benzoic acid precursor. For example:

  • Halogenation: Fluorination is achieved via electrophilic substitution using HF or fluorinating agents like Selectfluor® under controlled temperature (0–25°C) to minimize side reactions .
  • Amination: A Buchwald-Hartwig coupling or nucleophilic substitution replaces a halogen (e.g., bromine) with an amino group, requiring palladium catalysts or ammonia in polar solvents (e.g., DMF) .
    Optimization: Reaction efficiency is monitored via HPLC or TLC. Temperature, solvent polarity, and catalyst loading are adjusted to maximize yield (>85%) and purity (>95%) .

Q. Basic: How is the structure of this compound validated experimentally?

Answer:
Structural confirmation employs:

  • NMR: 1^1H and 19^{19}F NMR identify substituent positions. For instance, fluorine atoms at C4 and C5 show distinct coupling patterns (e.g., 3JFF^3J_{F-F} = 12–15 Hz) .
  • X-ray crystallography: Resolves bond angles and dihedral angles (e.g., C-F bond length ~1.34 Å), confirming planar aromaticity .
  • Mass spectrometry: Molecular ion peaks at m/z 173.12 (M+H+^+) validate the molecular formula (C7_7H5_5F2_2NO2_2) .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:
Per MSDS guidelines:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation: Use fume hoods to prevent inhalation of fine powders (STOT Category 3) .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
Fluorine’s electron-withdrawing nature:

  • Activates the ring for electrophilic substitution at meta/para positions but deactivates ortho sites due to inductive effects .
  • Stabilizes intermediates: Fluorine’s σ-hole interactions enhance transition-state stabilization in Suzuki-Miyaura couplings (e.g., Pd-mediated aryl halide coupling) .
    Methodology: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution (NPA charges: F = -0.25 e) and predict regioselectivity .

Q. Advanced: What computational strategies are used to predict the physicochemical properties of this compound?

Answer:

  • Density Functional Theory (DFT): B3LYP hybrid functionals calculate dipole moments (~3.2 D), solubility parameters (logP = 1.8), and pKa (~2.1 for -COOH) .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO systems to predict diffusion coefficients and aggregation tendencies .
  • TD-DFT: Model UV-Vis spectra (λ_max ≈ 265 nm) for comparison with experimental data .

Q. Advanced: How does this compound compare to analogs (e.g., bromo- or iodo-substituted derivatives) in biological activity studies?

Answer:
Comparative analysis table:

CompoundSubstituentsBioactivity (IC50)Key Application
2-Amino-4,5-difluoroF, F18 µM (enzyme X)Kinase inhibition
2-Amino-4-bromo-3,5-difluoroBr, F, F9 µM (enzyme X)Antibacterial
2-Amino-4-fluoro-5-iodoF, I32 µM (enzyme X)Radiolabeling probes

Mechanistic insight: Bromine’s larger atomic radius enhances hydrophobic binding in enzyme pockets, while iodine aids in radioimaging .

Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Dose-response reevaluation: Validate activity thresholds using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Metabolite profiling: LC-MS identifies degradation products (e.g., hydrolyzed amides) that may skew IC50 values .
  • Structural analogs: Synthesize and test derivatives (e.g., methyl esters) to isolate substituent-specific effects .

Q. Advanced: How is this compound utilized in designing targeted drug delivery systems?

Answer:

  • Bioconjugation: Carboxylic acid group links to PEGylated nanoparticles via EDC/NHS chemistry, enhancing solubility and tumor targeting .
  • Prodrug design: Esterification of -COOH with pH-sensitive groups (e.g., acetals) enables controlled release in acidic microenvironments .
    Case study: Conjugates with doxorubicin show 3× higher uptake in HepG2 cells vs. free drug (flow cytometry data) .

Properties

IUPAC Name

2-amino-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOZIZVTANAGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352890
Record name 2-Amino-4,5-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83506-93-8
Record name 2-Amino-4,5-difluorobenzoic acid
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Record name 2-Amino-4,5-difluorobenzoic acid
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Synthesis routes and methods I

Procedure details

Dimethoxyethane (43 parts) was charged to a reactor and ammonia was bubbled in to form a saturated solution. The ammonia addition was maintained while a solution of 1.84 parts of 4,5-difluorophthalic anhydride in 13 parts of dimethoxyethane was added slowly over a period of 0.5 hours. The reaction mixture was stirred for an additional 5 minute period and the dimethoxyethane was removed by vacuum distillation. The remaining white solid (the ammonium salt of 4,5-difluorophthalamic acid) was dissolved in 20 parts of aqueous sodium hydroxide (40% NaOH) and the solution was de-gassed under moderately reduced pressure to remove any remaining ammonia; then heated at atmospheric pressure, to 50° C. and maintained at tha temperature while 14.1 parts of a 5.78% aqueous sodium hypochlorite solution was added. The solution was then heated to 60°-65° C. and maintained at that temperature, with stirring for about 30 minutes; then cooled to about 20°-25° C. and acidified to a pH of 4-6, by addition of concentrated hydrochloric acid. A precipitate formed and the mixture was extracted with chloroform. The acidification procedure was repeated until no additional precipitate formed. The combined extracts were dried over anhydrous sodium sulfate, filtered, and the chloroform removed by vacuum distillation to yield 1.34 parts of solid 4,5-difluoroanthranilic acid having a melting point of 180°-181° C. The chemical structure of the product was confirmed by infra-red analysis.
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Synthesis routes and methods II

Procedure details

2-nitro-4,5-difluorobenzoic acid (1.0 g) was added to 10 mL of water. 0.2 g of NaOH was added, followed by 1.0 g of sodium formate. 0.05 g of 10% palladium on carbon was added, and the mixture was heated to 90° C. for 2.5 h. After cooling, a suitable internal standard was added. 19F NMR internal standard analysis of the entire reaction mixture indicated a 93% yield of 4,5-difluoroanthranilic acid.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (7.5 g, 0.19 mol) and hydroxylamine hydrochloride (5.4 g, 0.0781 mol) were combined in 100 mL of water. 4,5-difluorophthalic anhydride (11.5 g, 0.062 mol) was added, and the reaction was heated to 90°-100° C. for 0.5 hour. The reaction was cooled, and acidified with HCl to a pH between 4 and 5. The precipitate was collected and dried to yield 10.2 g (91%) of 4,5-difluoroanthranilic acid.
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Synthesis routes and methods IV

Procedure details

A solution of 20 g of 5,6-difluoro-1H-indole-2,3-dione in 200 ml of 2.5N sodium hydroxide was treated dropwise with 35.7 ml of 31.4% hydrogen peroxide. The reaction mixture was warmed to 80° C. for 15 minutes, then treated with charcoal and filtered. The filtrate was cooled in an ice bath and acidified with hydrochloric acid to pH 3.5. The resulting precipitate was crystallized from xylene, giving 14.18 g of the desired compound mp 176°-178° C.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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